3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid
Description
Properties
CAS No. |
672927-10-5 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-18-12-9-6-4-3-5-8(9)11(14(16)17)13(19-2)10(12)7-15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
NTPSOFPUADLSSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)C(=O)O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyanation
A key approach involves brominating a dimethoxynaphthalene derivative followed by cyanide substitution:
- Bromination : React 2,4-dimethoxynaphthalene with bromine in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-bromo-2,4-dimethoxynaphthalene.
- Cyanation : Replace the bromine atom with a cyano group using CuCN or NaCN under controlled conditions.
Table 1: Bromination and Cyanation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, AlCl₃, CH₂Cl₂ | 0°C → RT | 4–6 h | 71–85% | |
| Cyanation | CuCN, DMF | 90°C | 10 h | 48–72% |
Direct Methoxylation and Cyano Group Introduction
An alternative route employs sequential methoxylation and cyanation:
- Methoxylation : Treating 1-naphthoic acid with methyl iodide under basic conditions (e.g., NaOH/MeOH).
- Cyano Group Addition : Introduce the cyano group via Friedel-Crafts cyanation or Ullmann coupling.
Friedel-Crafts Acylation and Oxidation
Friedel-Crafts acylation provides a platform for constructing the naphthalene backbone before introducing functional groups.
Acylation and Subsequent Oxidation
- Acylation : React 1-methylnaphthalene with acetyl chloride (AlCl₃ catalyst) to form 1-acetyl-4-methylnaphthalene.
- Oxidation : Convert the acetyl group to a carboxylic acid using hypochlorite (NaOCl) or KMnO₄.
- Functionalization : Introduce methoxy and cyano groups via electrophilic substitution or nucleophilic displacement.
Table 2: Friedel-Crafts and Oxidation Parameters
| Step | Reagents | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Acylation | AcCl, AlCl₃ | CH₂Cl₂ | Reflux, 2.5 h | 71% | |
| Oxidation | NaOCl, H₂O | RT | 2–4 h | 65–85% |
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling enables efficient cyanation of brominated intermediates.
Ullmann-Type Cyanation
- Bromination : Generate 1-bromo-2,4-dimethoxynaphthalene using Br₂/AlCl₃.
- Cyanation : React with CuCN in DMF at elevated temperatures (90°C) for 10 hours.
Table 3: Copper-Mediated Cyanation Efficiency
| Intermediate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1-Bromo-2,4-dimethoxynaphthalene | CuCN | DMF | 90°C | 72% |
Radical Decarboxylation and Functionalization
Radical decarboxylation offers a pathway to install the cyano group indirectly.
Kochi-Anderson Radical Decarboxylation
- Carboxylic Acid Formation : Synthesize 2,4-dimethoxynaphthalene-1-carboxylic acid via oxidation.
- Radical Decarboxylation : React with menadione (vitamin K₃) under UV light to form a cyano-substituted intermediate.
Table 4: Radical Decarboxylation Outcomes
| Starting Material | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2,4-Dimethoxynaphthalene-1-carboxylic acid | Menadione, UV | RT, 24 h | 3-Cyano derivative | 21–35% |
Multicomponent Reactions (MCRs)
Multicomponent reactions streamline synthesis by combining multiple steps in a single pot.
Knoevenagel-Michael Addition Sequence
- Knoevenagel Condensation : React salicylaldehyde with malononitrile dimer in DMSO.
- Cyclization : Introduce methoxy groups via electrophilic substitution, followed by naphthalene ring closure.
Table 5: MCR Efficiency
| Step | Reagents | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Knoevenagel | Salicylaldehyde, malononitrile dimer | DMSO | 24 h | 65–98% | |
| Cyclization | NaOMe, CuI | DMF | 10 h | 70–92% |
Comparative Analysis of Methods
Table 6: Synthetic Route Comparison
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination → Cyanation | High regioselectivity | Requires Cu catalysts | 48–85% |
| Friedel-Crafts → Oxidation | Acylation → Oxidation → Functionalization | Scalable backbone construction | Multi-step, harsh conditions | 65–85% |
| Copper-Mediated Coupling | Ullmann cyanation | Direct cyanation | High temperatures | 72% |
| Radical Decarboxylation | Kochi-Anderson reaction | Novel cyano introduction | Low yields | 21–35% |
| MCR | Knoevenagel → Cyclization | Atom economy | Complex intermediates | 65–98% |
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, especially as an intermediate in the synthesis of various pharmaceutical agents. The presence of the cyano group enhances its reactivity, making it suitable for further modifications to develop new drugs.
- Anticancer Activity : Research has shown that derivatives of naphthalene compounds exhibit anticancer properties. For instance, studies on related naphthoquinone derivatives have indicated that they possess selective targeting capabilities against cancer cells, suggesting that 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid could be a precursor for developing anticancer agents .
- Thrombosis Treatment : The compound can serve as an intermediate for producing therapeutic agents aimed at treating thrombosis and related conditions. It has been noted that compounds derived from similar structures can be effective in preventing or treating diseases associated with platelet aggregation and vascular issues .
Organic Synthesis
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is valuable in organic synthesis due to its functional groups that allow for various chemical transformations.
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cyclizations. Its methoxy groups provide sites for electrophilic aromatic substitutions, which can lead to diverse chemical architectures .
- Intermediate for Other Reactions : The carboxylic acid functionality allows it to participate in esterification and amidation reactions, making it a versatile building block in synthetic organic chemistry. This is particularly useful in the development of pharmaceuticals and agrochemicals .
Materials Science
In materials science, compounds like 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can be explored for their electronic properties.
- Organic Electronics : The compound's structure suggests potential applications in organic electronic devices due to its ability to form charge-transfer complexes. This could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Derivatives
A series of naphthoquinone derivatives were synthesized based on similar structures to 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid. These derivatives exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating strong potential as anticancer agents .
Case Study 2: Synthesis Pathways
Research highlighted novel synthetic pathways involving 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid as a key intermediate. These pathways demonstrated efficient methods for constructing complex naphthalene-based scaffolds that could be utilized in drug development .
Mechanism of Action
The mechanism of action of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Microwave-assisted synthesis (as in ) could optimize the target compound’s preparation, given its efficiency for carboxamide derivatives .
- Electronic Effects: The cyano group’s electron-withdrawing nature may stabilize intermediates in nucleophilic substitutions, while methoxy groups enhance solubility via hydrogen bonding.
- Biological Potential: Analogues like ACBC () show tumor-targeting properties; similar studies on the target compound could explore its pharmacokinetic profile .
Notes on Limitations
Direct experimental data for 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid are scarce in the provided evidence. Comparisons rely on structural analogs, emphasizing the need for further empirical studies to validate physicochemical and biological properties.
Biological Activity
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid (CAS No. 672927-10-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid features a naphthalene core substituted with cyano and methoxy groups. Its chemical structure can be represented as follows:
This structure contributes to its unique chemical properties and potential interactions with biological systems.
The biological activity of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Activity: The presence of the methoxy groups enhances the electron-donating capacity of the molecule, which may contribute to its ability to scavenge free radicals .
- Enzyme Inhibition: It has been observed that this compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways involved in cancer cell proliferation .
Anticancer Potential
Recent research has highlighted the anticancer potential of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1: A study conducted on breast cancer cells showed that treatment with 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity.
- Case Study 2: In a series of experiments assessing its effectiveness against bacterial strains, 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
